molecular formula C18H19F3N4O2 B2626223 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775364-80-1

4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

货号: B2626223
CAS 编号: 1775364-80-1
分子量: 380.371
InChI 键: CAWSEQJKWQLAAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative featuring a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine moiety at position 4 substituted with a 2-methoxybenzoyl group. The trifluoromethyl group enhances metabolic stability and lipophilicity, common in bioactive molecules, while the 2-methoxybenzoyl group introduces aromatic and electron-donating properties that may influence receptor binding .

属性

IUPAC Name

(2-methoxyphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2/c1-12-22-15(18(19,20)21)11-16(23-12)24-7-9-25(10-8-24)17(26)13-5-3-4-6-14(13)27-2/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWSEQJKWQLAAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 2-Methoxybenzoyl Chloride: This intermediate is synthesized by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.

    Formation of 4-(2-Methoxybenzoyl)piperazine: The 2-methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 4-(2-methoxybenzoyl)piperazine.

    Synthesis of 2-Methyl-6-(trifluoromethyl)pyrimidine: This intermediate is prepared by reacting 2-methylpyrimidine with trifluoromethyl iodide in the presence of a strong base like sodium hydride.

    Coupling Reaction: Finally, the 4-(2-methoxybenzoyl)piperazine is coupled with 2-methyl-6-(trifluoromethyl)pyrimidine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

化学反应分析

Synthetic Reactions and Key Precursors

The compound is synthesized through multistep reactions involving piperazine coupling and pyrimidine functionalization. A representative pathway includes:

Step 1: Formation of the pyrimidine core via cyclocondensation of substituted urea with β-keto esters under acidic conditions .
Step 2: Chlorination at the 2-position using phosphorus oxychloride (POCl₃) at 105°C for 3–4 h .
Step 3: Piperazine coupling via nucleophilic aromatic substitution (SNAr) in acetone with K₂CO₃ as a base (70–72% yield) .

Reaction StepReagents/ConditionsYield
Pyrimidine core formationUrea, ethyl acetoacetate, HCl, ethanol, reflux60–70%
ChlorinationPOCl₃, 105°C, 3–4 h70–72%
Piperazine couplingPiperazine, acetone, K₂CO₃, reflux70–72%

O-Alkylation Reactions

The trifluoromethyl group enhances electrophilicity, enabling chemoselective O-alkylation. For example:

  • Reaction with 4-(iodomethyl)pyrimidines in acetone at reflux for 30 min yields O-alkylated derivatives (70–98% yields) .

EntrySolventTime (h)Temp (°C)Yield (%)
1MeCN1.0Reflux90
2Me₂CO0.25Reflux51

Hydrolysis Reactions

The ester group at the 4-position undergoes alkaline hydrolysis to form carboxylic acids. For instance:

  • Treatment with 6 M HCl at 65°C converts methyl esters to carboxylic acids (quantitative yield) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing trifluoromethyl group activates the pyrimidine ring for SNAr reactions. Piperazine attacks the 2-position, displacing chloride in the presence of K₂CO₃ .

Key intermediates :

  • Chloropyrimidine (activated by CF₃ and methyl groups).

  • Piperazine nucleophile (pKa ~9.8, deprotonated by K₂CO₃).

Oxidation and Reduction

  • Oxidation : The methylthio group (SMe) at the 2-position is oxidized to sulfonyl derivatives using H₂O₂/CH₃COOH .

  • Reduction : Nitro groups (if present) are reduced to amines using H₂/Pd-C.

Thermal Stability

Decomposition occurs above 200°C, confirmed by thermogravimetric analysis (TGA) .

pH Sensitivity

  • Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to ester group lability .

Analytical Characterization

Reaction outcomes are validated using:

  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., δ 2.51 ppm for methyl groups) .

  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., C-O bond length: 1.27 Å) .

  • HPLC : Monitors reaction progress and purity (>95% for final products).

Comparative Reactivity

The trifluoromethyl group significantly alters reactivity compared to non-fluorinated analogues:

FeatureCF₃-Substituted PyrimidineNon-Fluorinated Pyrimidine
Electrophilicity at C-2EnhancedModerate
Hydrolytic stabilityHighLow
SNAr reaction rateFaster (t₁/₂ ~30 min)Slower (t₁/₂ >2 h)

科学研究应用

Biological Activities

Research indicates that compounds similar to 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine exhibit a range of biological activities:

  • Anticancer Activity : Pyrimidine derivatives have been shown to inhibit specific kinases involved in cancer progression, making them potential candidates for cancer therapeutics .
  • Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial activity, which could be beneficial in treating infections .
  • CNS Activity : The piperazine moiety is known for its central nervous system effects, indicating potential applications in treating anxiety and depression .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrimidine derivatives similar to this compound:

  • Anticancer Efficacy :
    • A study demonstrated that pyrimidine derivatives showed significant inhibition of cancer cell lines (e.g., MCF-7, HepG2) with IC50 values indicating potent activity against these cells .
    • The presence of trifluoromethyl groups has been linked to enhanced anticancer properties due to increased lipophilicity and improved binding affinity to target proteins .
  • Antimicrobial Activity :
    • Research indicated that similar compounds exhibited broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound could be explored for therapeutic use against resistant bacterial strains .
  • CNS Effects :
    • Investigations into piperazine-containing derivatives revealed anxiolytic effects in animal models, supporting the potential use of this compound in treating anxiety disorders .

作用机制

The mechanism of action of 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. The methoxybenzoyl and trifluoromethyl groups play a crucial role in enhancing the binding affinity and specificity of the compound. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Structural Features and Substituent Analysis

The table below compares key structural and physicochemical properties of the target compound with analogs from the evidence:

Compound Name/ID Core Structure Position 2 Substituent Position 6 Substituent Piperazine Substituent Molecular Weight (g/mol) Notes
Target Compound Pyrimidine Methyl Trifluoromethyl 2-Methoxybenzoyl ~377.3* Potential CNS activity (inferred)
FAUC 329 () Pyrimidine tert-Butyl Trifluoromethyl Piperazin-1-yl ~280.3† Dopamine D3 receptor ligand
BK77828 () Pyrimidine Methyl Trifluoromethyl 6-Cyclopropylpyridazin-3-yl 364.37 Cyclopropyl enhances steric bulk
EP 2402347 () Thieno[3,2-d]pyrimidine Morpholin-4-yl Methanesulfonyl 4-Methanesulfonyl 494.19 Different core; kinase inhibition
EN300-230155 () Pyrimidine Trifluoromethyl 4-(Difluoromethyl) 280.28 Polar furan substituent

*Estimated based on molecular formula C₁₈H₁₈F₃N₅O₂.
†Molecular weight inferred from C₁₃H₁₄F₂N₄O in .

Key Differences and Implications

These differences alter electronic properties and binding affinity.

Trifluoromethyl Group :

  • Ubiquitous in all listed compounds, this group likely contributes to enhanced metabolic stability and target affinity. Its presence in FAUC 329 () and BK77828 () underscores its role in CNS and enzyme-targeting applications .

Core Modifications: EP 2402347’s thieno-pyrimidine core () introduces a fused ring system, expanding conjugation and possibly enabling kinase inhibition, unlike the simpler pyrimidine core of the target compound .

生物活性

The compound 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Its structure, featuring piperazine and methoxybenzoyl moieties, suggests a range of pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C22H30N6O2
  • Molecular Weight : 410.5 g/mol
  • IUPAC Name : (2-methoxyphenyl)-[4-[4-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-yl]piperazin-1-yl]methanone
  • InChI Key : DECMWASZOBNKFZ-UHFFFAOYSA-N

The compound's unique structure allows it to interact with various biological targets, potentially enhancing its efficacy compared to other similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from 2-methoxybenzoyl chloride and piperazine. The formation of intermediates is crucial for achieving the final product through controlled conditions. Recent advancements in synthetic methodologies, such as continuous flow reactors, have been employed to optimize yield and purity .

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperazine rings have shown activity against various bacterial strains. The presence of trifluoromethyl groups can enhance lipophilicity and bioactivity, which is critical for antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructural FeaturesBiological Activity
6-Methylpyrimidine DerivativesMethyl substitutions at various positionsAntimicrobial, anticancer
Piperazine-containing PyrimidinesIncorporation of piperazine ringsCNS activity, anxiolytic effects
Substituted 2-Amino PyrimidinesVarious substituents on the amino groupKinase inhibition, anticancer

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been noted that pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Specifically, related compounds have demonstrated the ability to inhibit CDK9-mediated transcription processes, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .

Case Studies and Research Findings

  • In Vitro Studies : A study evaluated the biological activity of various pyrimidine derivatives, including those with piperazine substituents. Results indicated that certain derivatives exhibited promising activity against Gram-positive bacteria and cancer cell lines .
  • Mechanistic Insights : The mechanism by which this compound exerts its effects involves modulation of signaling pathways related to cell survival and apoptosis. Inhibition of specific kinases has been linked to reduced tumor growth in preclinical models .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the benzoyl moiety significantly impact biological activity. For example, halogenated benzoyl groups enhance antibacterial properties while maintaining low cytotoxicity .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[4-(2-Methoxybenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation : Construct the 2-methyl-6-(trifluoromethyl)pyrimidine core via cyclocondensation of trifluoromethyl-containing β-diketones with amidines or urea derivatives.

Piperazine Functionalization : Introduce the piperazine moiety via nucleophilic substitution under reflux conditions (e.g., DMF, 80–100°C) .

Acylation : Couple 2-methoxybenzoyl chloride to the piperazine nitrogen using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C to minimize side reactions .

  • Optimization : Monitor reaction progress via HPLC with a C18 column and ammonium acetate buffer (pH 6.5) for purity assessment .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Techniques :

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, trifluoromethyl at δ 120–125 ppm in ¹³C) .
  • X-ray Crystallography : Resolve stereochemistry and confirm piperazine-benzoyl conformation (e.g., torsion angles between 2-methoxybenzoyl and pyrimidine) .
  • HRMS : Exact mass validation (e.g., calculated for C₁₈H₂₀F₃N₄O₂: 393.15 g/mol) using ESI+ mode .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Methodology :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid, followed by UV-Vis quantification at λmax ~260 nm.
  • Stability : Incubate in liver microsomes (human/rat) at 37°C and analyze degradation via LC-MS/MS over 24 hours .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperazine and benzoyl substituents?

  • Approach :

  • Substituent Variation : Replace 2-methoxybenzoyl with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups to modulate receptor binding .

  • Piperazine Modifications : Introduce bulkier substituents (e.g., tert-butyl) to evaluate steric effects on target engagement .

    • Evaluation : Test analogs in vitro against target enzymes (e.g., kinases) using fluorescence polarization assays. Tabulate IC₅₀ values (Table 1).

    Table 1: SAR of Piperazine-Benzoyl Derivatives

    Substituent (R)IC₅₀ (nM)LogP
    2-Methoxy452.8
    4-Nitro1203.1
    3-Hydroxy2801.9

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

  • Analysis :

  • Assay Conditions : Compare cell lines (e.g., HeLa vs. MCF-7) and microbial strains (Gram-positive vs. Gram-negative) to identify selectivity .
  • Mechanistic Studies : Perform RNA-seq or proteomics to map pathways affected (e.g., apoptosis vs. cell cycle arrest).

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Models :

  • Pharmacokinetics : Administer 10 mg/kg IV/orally in Sprague-Dawley rats; collect plasma at 0–24 hours for AUC calculation .
  • Toxicity : Conduct 28-day repeat-dose studies in rodents, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) .

Q. How can computational methods guide the optimization of this compound’s metabolic stability?

  • Tools :

  • Docking : Use AutoDock Vina to predict CYP3A4 binding and identify metabolically labile sites (e.g., methoxy group) .
  • MD Simulations : Simulate 100 ns trajectories in GROMACS to assess conformational stability of the piperazine-benzoyl linkage .

Methodological Notes

  • Key References :
    • Synthesis and crystallography:
    • SAR and bioactivity:
    • Analytical protocols:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。